4-(Trifluoromethylsulfonyl)aniline CAS number 473-27-8 properties
4-(Trifluoromethylsulfonyl)aniline CAS number 473-27-8 properties
An In-depth Technical Guide to 4-(Trifluoromethylsulfonyl)aniline (CAS: 473-27-8)
Introduction: Unveiling a Core Synthetic Building Block
4-(Trifluoromethylsulfonyl)aniline, registered under CAS number 473-27-8, is an aniline derivative of significant interest in modern organic synthesis.[1] It is not merely a chemical intermediate but a strategic building block, particularly in the fields of medicinal chemistry and agrochemical development.[2] The molecule's utility is derived from the unique and powerful electronic properties imparted by the trifluoromethylsulfonyl group (SO₂CF₃), one of the strongest electron-withdrawing groups used in synthesis. This guide provides a comprehensive overview of its properties, reactivity, applications, and handling protocols, grounded in established scientific principles to empower researchers in leveraging this versatile compound.
Physicochemical and Spectroscopic Profile
The foundational characteristics of a molecule dictate its behavior in a reaction vessel and its potential for further functionalization. 4-(Trifluoromethylsulfonyl)aniline typically presents as a faint brown or orange solid, and its core properties are summarized below.[2][3]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 473-27-8 | [4] |
| Molecular Formula | C₇H₆F₃NO₂S | [3][4] |
| Molecular Weight | 225.19 g/mol | [4] |
| Appearance | Faint brown to faint orange solid/powder | [2][3] |
| Melting Point | 96 °C (lit.) | [3][5] |
| Boiling Point | 317.8 °C at 760 mmHg (Predicted) | [3][5] |
| Density | ~1.502 g/cm³ (Predicted) | [3] |
| InChI Key | GNVFCXUZQGCXPB-UHFFFAOYSA-N | [6] |
Solubility and Polarity Insights
The presence of both a polar aniline group and a highly lipophilic trifluoromethyl group gives the molecule a distinct solubility profile.[2] While the aniline moiety provides some capacity for hydrogen bonding, the trifluoromethyl group significantly enhances its lipophilicity and stability.[2] It is generally soluble in polar organic solvents.[2] This dual nature is critical for its application in drug discovery, as lipophilicity is a key parameter influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Spectroscopic Characterization
Definitive identification and purity assessment rely on spectroscopic analysis. While detailed spectra are best sourced from vendors or experimental data, literature confirms the availability of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound, which are essential for structural verification.[6] For instance, ¹⁵N NMR data has been specifically referenced in the literature, providing a direct probe of the nitrogen's electronic environment.[6]
Chemical Reactivity and Synthetic Utility
The chemical behavior of 4-(trifluoromethylsulfonyl)aniline is a fascinating interplay between its two functional groups. The potent electron-withdrawing trifluoromethylsulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution while simultaneously making the amine nitrogen less basic compared to aniline. This reduced basicity is a crucial consideration in reaction planning.
Core Reactivity Principles
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Aniline Functionality: The primary site of reaction is the nucleophilic amino group. It readily undergoes standard transformations such as acylation, alkylation, sulfonylation, and diazotization, making it a versatile handle for constructing more complex molecules.
-
Aromatic Ring: The strong deactivating effect of the -SO₂CF₃ group makes electrophilic substitution on the ring challenging. However, this same electronic pull makes the compound a potential candidate for nucleophilic aromatic substitution, particularly if a leaving group were present elsewhere on the ring.
Illustrative Protocol: N-Acylation Reaction
This protocol demonstrates the fundamental use of 4-(trifluoromethylsulfonyl)aniline as a nucleophile to form an amide bond, a cornerstone reaction in pharmaceutical synthesis. This example is based on established methodologies for similar aniline derivatives.[7]
Objective: To synthesize N-(4-(trifluoromethylsulfonyl)phenyl)acetamide via acylation.
Materials:
-
4-(Trifluoromethylsulfonyl)aniline (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A tertiary amine base (e.g., Triethylamine, TEA, or Pyridine) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethylsulfonyl)aniline in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the tertiary amine base (e.g., triethylamine) dropwise with stirring. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, add acetyl chloride dropwise to the stirred solution. Expertise Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Trustworthiness: These washing steps ensure the removal of unreacted acid chloride and the catalytic base, which is a self-validating system for purification.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield the pure N-(4-(trifluoromethylsulfonyl)phenyl)acetamide.
Caption: Workflow for the N-acylation of 4-(Trifluoromethylsulfonyl)aniline.
Applications in Research and Drug Development
The true value of 4-(trifluoromethylsulfonyl)aniline lies in the properties it imparts to larger, more complex molecules. The trifluoromethylsulfonyl group is not merely a structural component; it is a functional modulator of biological activity.
-
Pharmaceutical Scaffolding: In drug discovery, the introduction of fluorinated groups is a well-established strategy to enhance a compound's therapeutic profile.[8] The -SO₂CF₃ group, in particular, can:
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes), which can prolong the drug's half-life in the body.[8]
-
Enhance Binding Affinity: The sulfone oxygens are excellent hydrogen bond acceptors, potentially leading to stronger and more specific interactions with target proteins or enzymes.[9]
-
Modulate Lipophilicity: The group increases lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its site of action.[2]
-
-
Agrochemicals: Similar to pharmaceuticals, the stability and electronic nature of the trifluoromethylsulfonyl group are exploited in the design of next-generation herbicides and pesticides for enhanced potency and environmental persistence.[2]
-
Materials Science: This aniline derivative can serve as a monomer or intermediate in the synthesis of specialty polymers and dyes, where the triflyl group can confer desirable properties such as thermal stability and altered optical characteristics.[8]
Caption: Impact of structural features on drug development properties.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 4-(trifluoromethylsulfonyl)aniline is paramount to ensure laboratory safety.
GHS Hazard Information
| Identifier | Description | Source |
| H315 | Causes skin irritation | [10] |
| H319 | Causes serious eye irritation | [10] |
| H335 | May cause respiratory irritation | [10] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [5][10] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [11] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][10] |
Handling and Storage Protocols
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of the fine powder.[12]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[12]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][11] Recommended storage temperatures are often between 2-8°C.[3]
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations. Due to its high water hazard classification (WGK 3), it must not be released into the environment.[5][10]
Conclusion
4-(Trifluoromethylsulfonyl)aniline is a powerful and versatile building block whose value is defined by the strong electronic and stabilizing effects of its trifluoromethylsulfonyl group. For researchers in drug discovery and materials science, understanding its fundamental properties, reactivity, and handling requirements is the first step toward harnessing its full synthetic potential to create novel molecules with enhanced function and performance.
References
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ChemWhat. (n.d.). 4-(TRIFLUOROMETHYLSULFONYL)ANILINE CAS#: 473-27-8. Retrieved from [Link]
-
TCI AMERICA. (2018). Safety Data Sheet: 4-(Trifluoromethoxy)aniline. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(Trifluoromethylsulfonyl)aniline. Wiley Science Solutions. Retrieved from [Link]
-
Perjesi, P., et al. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. ResearchGate. Retrieved from [Link]
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